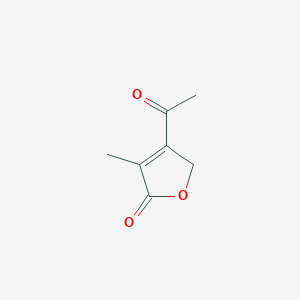

3-Acetyl-4-methyl-2H-furan-5-one

Description

Structure

3D Structure

Properties

CAS No. |

137910-54-4 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-acetyl-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C7H8O3/c1-4-6(5(2)8)3-10-7(4)9/h3H2,1-2H3 |

InChI Key |

DBVMDVPLSOSAGB-UHFFFAOYSA-N |

SMILES |

CC1=C(COC1=O)C(=O)C |

Canonical SMILES |

CC1=C(COC1=O)C(=O)C |

Synonyms |

2(5H)-Furanone, 4-acetyl-3-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 4 Methyl 2h Furan 5 One and Analogous Furanones

Classical Approaches in Furanone Core Construction

Classical methods for building the furanone ring often rely on fundamental organic reactions that form the carbon-oxygen heterocycle from acyclic precursors.

Condensation reactions, which form carbon-carbon bonds, are a cornerstone of furanone synthesis. The Aldol (B89426) and Claisen condensations are particularly relevant. For instance, a multistep synthesis for a novel arylidene 3(2H)-furanone has been developed for undergraduate organic chemistry laboratories, which features an acid-catalyzed aldol condensation as a key step. acs.orged.gov This reaction is performed at room temperature and can be conducted without an organic solvent, highlighting a green chemistry approach. acs.orged.gov

Another example involves a domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids, which proceeds through several stages, including an intramolecular Claisen condensation of a ketoacetonitrile tautomer with an ester group to yield 4-cyano-3(2H)-furanones. organic-chemistry.org

Table 1: Examples of Condensation Reactions in Furanone Synthesis

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Acid-Catalyzed Aldol Condensation | Furanone Precursor and Aldehyde | Arylidene 3(2H)-furanone | acs.orged.gov |

The direct cyclization of functionalized linear precursors is a common and effective strategy for forming the furanone ring. A variety of reagents and conditions can be employed to induce ring closure. Base-induced intramolecular cyclization of specific sulfonium (B1226848) salts, for example, can produce 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild, ambient conditions. organic-chemistry.org

Other notable cyclization strategies include:

Dehydrofluorinative Cyclization : A TFA-catalyzed cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones provides a rapid method for constructing fluoro 3(2H)-furanones in good to excellent yields. acs.org

Cycloisomerization : Allenic hydroxyketones can undergo cycloisomerization to form 3(2H)-furanones, a process that can be achieved in water without the need for expensive metal catalysts. organic-chemistry.org

Tandem Michael Addition/Intramolecular Cyclization : The reaction of 4-halo-1,3-dicarbonyl compounds with alkynes can lead to 4-vinyl-3(2H)-furanones through a tandem sequence of Michael addition followed by intramolecular cyclization. researchgate.net

From Isoxazole (B147169) Derivatives : 3(2H)-furanones can be synthesized from isoxazole precursors through hydrogenolysis and subsequent acid hydrolysis, which induces a 5-exo-trig cyclization. nih.gov

Acylketenes are highly reactive intermediates that have been widely used in organic synthesis. nih.gov Their characteristic reactions include cycloadditions and nucleophilic capture with alcohols or amines to produce β-keto acid derivatives. nih.govresearchgate.net These intermediates can be generated in situ from various precursors, such as dioxinones or diazo-diones, often through thermal or photochemical methods. nih.govnih.gov The intramolecular trapping of acylketene intermediates with pendant nucleophiles is a powerful technique for forming heterocyclic rings, including furanones. nih.govresearchgate.net This approach allows for the construction of complex cyclic systems that might be challenging to synthesize using other methods. researchgate.net

Advanced and Green Synthetic Protocols

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methods. Metal-catalyzed reactions represent a significant advancement in this area for the synthesis of furanones.

A wide array of metals have been utilized to catalyze the formation of furan (B31954) and furanone rings, including palladium, copper, rhodium, and gold. organic-chemistry.orgresearchgate.nethud.ac.uk These catalysts can facilitate reactions under milder conditions and with greater control over chemo-, regio-, and stereoselectivity compared to classical methods. organic-chemistry.org For example, a combination of Rh(II) and Pd(0) catalysts can promote a cyclization/allylic alkylation cascade to efficiently produce highly substituted 3(2H)-furanones with a C2-quaternary center. organic-chemistry.org Similarly, copper(II) triflate has been used to catalyze a tandem oxa-Nazarov cyclization to provide dibrominated 3(2H)-furanones. organic-chemistry.org

Table 2: Selected Metal-Catalyzed Reactions for 3(2H)-Furanone Synthesis

| Metal Catalyst(s) | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Rh(II)/Pd(0) | Cyclization/Allylic Alkylation Cascade | α-diazo-δ-keto-esters | C2-Quaternary 3(2H)-furanones | organic-chemistry.org |

| Cu(OTf)₂ | Tandem Oxa-Nazarov Cyclization | Conjugated 1,2-diketones | 2,4-Dibromo-3(2H)-furanones | organic-chemistry.org |

Gold catalysts have emerged as particularly effective for the cyclization of substrates containing both alkyne and carbonyl functionalities. Gold-catalyzed cyclizations of 2-oxo-3-butynoic esters or γ-hydroxyalkynones provide an efficient and direct route to substituted 3(2H)-furanones under mild conditions. organic-chemistry.org The reaction is proposed to proceed through the activation of the alkyne by the gold catalyst, which facilitates a nucleophilic attack by the oxygen atom, leading to ring closure. hud.ac.ukmdpi.com For example, a catalyst generated from (p-CF₃C₆H₄)₃PAuCl and AgOTf effectively cyclizes readily available γ-hydroxyalkynones to give substituted 3(2H)-furanones in good yields. organic-chemistry.org This methodology has proven versatile and is a key strategy in the synthesis of complex molecules containing the furanone core. bohrium.com

Metal-Catalyzed Approaches to Furanone Ring Systems

Platinum and Indium Catalysis in Propargylic Oxirane Transformations

The transformation of propargylic oxiranes and related propargylic alcohols serves as a potent strategy for the synthesis of substituted furans and furanones. Both platinum and indium catalysts have demonstrated efficacy in promoting the cyclization of these substrates, albeit through potentially different mechanisms and with varying degrees of success depending on the specific substrate and reaction conditions.

Platinum(II) chloride (PtCl₂) has been identified as an effective catalyst for the heterocyclization of propargylic ketols to furnish 3(2H)-furanones. This method is noted for its operational simplicity, as Pt(II) salts are tolerant to air and moisture. The reaction can proceed with low catalyst loadings, for instance, at 2 mol % of PtCl₂, although this may necessitate longer reaction times to achieve completion nih.gov. While various Lewis acids like InCl₃ and Brønsted acids have been explored for similar transformations, PtCl₂ has proven to be a highly competent and consistent catalyst nih.gov. The platinum-catalyzed cyclization of propargylic oxiranes in aqueous media has also been established as a convenient route to highly substituted furans, highlighting the versatility of platinum catalysts in furan synthesis organic-chemistry.orgresearchgate.net. The reaction mechanism is believed to involve the coordination of the platinum catalyst to the alkyne, followed by cyclization and aromatization organic-chemistry.org.

Indium trichloride (B1173362) (InCl₃) has also been utilized as a catalyst in the transformation of propargylic precursors to furanone-related structures. Although investigated for the conversion of propargylic alcohols to 3(2H)-furanones, its success in catalyzing the cycloisomerization of terminal alkyne substrates has been limited, potentially due to the competing formation of indium acetylides nih.gov. However, for internal alkyne substrates, InCl₃ has been shown to be a highly competent catalyst in related transformations nih.gov.

A comparative overview of these catalysts suggests that while both can be effective, PtCl₂ offers broader applicability, especially for terminal alkynes in the synthesis of 3(2H)-furanones from propargylic alcohols nih.gov.

| Catalyst | Substrate Type | Product | Key Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Platinum(II) chloride (PtCl₂) | Propargylic ketols/oxiranes | 3(2H)-Furanones/Substituted furans | Operational simplicity, air/moisture tolerant, effective at low loadings. | Longer reaction times at very low catalyst loadings. | nih.govorganic-chemistry.org |

| Indium(III) chloride (InCl₃) | Propargylic alcohols (internal alkynes) | Related heterocyclic products | Highly competent for internal alkynes. | Limited success with terminal alkynes due to potential acetylide formation. | nih.gov |

Environmentally Benign and Sustainable Methodologies

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for furanones, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and recyclable catalysts.

Solvent-free and mechanochemical approaches represent a significant advancement in green synthesis by minimizing or eliminating the use of volatile organic solvents. Mechanochemistry, which involves inducing reactions through mechanical force, has been explored for the synthesis of various carbon-rich π-conjugated materials and has the potential to be applied to furanone synthesis rwth-aachen.denih.govresearchgate.netresearchgate.net. These methods can lead to higher yields, reduced reaction times, and simplified work-up procedures. For instance, the mechanochemical synthesis of difluoromethyl enol ethers from ketones proceeds efficiently at room temperature under solvent-free conditions, demonstrating the power of this technique for carbonyl compounds nih.gov. While specific examples for 3-acetyl-4-methyl-2H-furan-5-one are not extensively documented, the successful application of mechanochemistry to a wide range of organic transformations suggests its feasibility for furanone synthesis. A one-pot, solvent-free synthesis of 5,5-disubstituted hexahydropyrimidines catalyzed by superparamagnetic Fe₃O₄ highlights the potential for efficient, solventless multicomponent reactions that could be adapted for furanone synthesis researchgate.net.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including furanones. The reaction of various aldonitrones with dibenzoylacetylene (B1330223) under microwave irradiation produces highly substituted 3(2H)-furanones in good yields with significantly shorter reaction times compared to conventional heating methods rsc.org. For example, the microwave-assisted synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones, structurally related to acetylfuranones, showed a dramatic increase in yield from 23% under conventional conditions to 86% with microwave assistance mdpi.com. Microwave irradiation has also been successfully employed in the synthesis of various other heterocyclic systems, often leading to cleaner reactions and easier purification mdpi.combeilstein-journals.orgmdpi.comrsc.org.

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. While specific applications to the synthesis of this compound are not widely reported, the use of ultrasound has shown modest success in certain cycloaddition reactions involving furans, suggesting its potential for promoting furanone formation researchgate.net.

| Method | Key Advantages | Example Application (Analogous Systems) | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. | Synthesis of substituted 3(2H)-furanones from aldonitrones and dibenzoylacetylene. | rsc.org |

| Sonochemical Synthesis | Potential for rate enhancement. | Cycloadditions involving furans. | researchgate.net |

The replacement of traditional volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water is an ideal green solvent, and its presence has been shown to enhance the reactivity in the platinum-catalyzed cyclization of propargylic oxiranes to furans organic-chemistry.org.

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive green solvents. Brønsted acidic ionic liquids have been used as versatile and easy-to-make catalysts for various organic transformations nih.gov. For instance, the ionic liquid [bmim][BF₄] has been successfully used in the synthesis of 4-aminofuran-2(5H)-ones, where it could be recycled and reused multiple times without a loss of activity mdpi.com. The synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives has been achieved in good-to-excellent yields using ionic liquid catalysts nih.gov.

Supercritical carbon dioxide (scCO₂) is another promising green solvent due to its non-toxic, non-flammable, and inexpensive nature. Its solvent properties can be tuned by adjusting pressure and temperature. While specific applications in the synthesis of this compound are not detailed in the provided search results, scCO₂ has been successfully used as a medium for various polymer syntheses and processing, indicating its potential as a clean reaction medium for furanone synthesis liverpool.ac.uk.

The development of recyclable catalysts is crucial for sustainable chemical processes as it reduces waste and cost. Heterogeneous catalysts, such as palladium supported on humin-derived activated carbon (Pd/HAC), have been used for the conversion of 2-furanone and have demonstrated good recyclability researchgate.net. Titanium silicate (B1173343) molecular sieves have also been employed as efficient and recyclable catalysts for the synthesis of 5-hydroxy-2(5H)-furanone rsc.org. The use of ionic liquids as recyclable catalysts has also been demonstrated in the synthesis of furanone derivatives nih.govmdpi.com.

Oxidative Methodologies for Furanone Generation

Oxidative reactions provide a direct and efficient pathway for the construction of the furanone ring system. These methods often involve the cyclization of a suitable precursor with the concomitant introduction of an oxygen atom.

One such approach is the intramolecular anodic coupling of ketene (B1206846) dithioacetal radical cations with amide trapping groups, which generates furanone products acs.orgnih.gov. The addition of water to the reaction medium has been found to significantly improve the yield of the cyclized product. This method exhibits stereochemical preferences analogous to oxidative cyclizations that utilize alcohol trapping groups acs.org.

Silver(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols with an N-oxide have been developed for the synthesis of 2-substituted furan-4-carboxamide derivatives. This methodology offers a distinct chemoselectivity compared to related gold-catalyzed reactions nih.gov.

The oxidation of thioethers derived from 2(5H)-furanones using an excess of hydrogen peroxide in acetic acid provides a simple and highly efficient route to the corresponding chiral 2(5H)-furanone sulfones nih.gov. Additionally, the oxidation of furfural (B47365) is a known route to produce 2(5H)-furanone derivatives unipi.it.

| Oxidative Method | Precursor | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Anodic Coupling | Ketene dithioacetal with amide group | Electrochemical oxidation, water as additive | Furanones | acs.orgnih.gov |

| Ag(I)-Catalyzed Oxidative Cyclization | 1,4-Diynamide-3-ols | Ag(I) catalyst, N-oxide | 2-Substituted furan-4-carboxamides | nih.gov |

| Hydrogen Peroxide Oxidation | 2(5H)-furanone thioethers | H₂O₂ in acetic acid | 2(5H)-Furanone sulfones | nih.gov |

Manganese(III)-Mediated Aerobic Oxidation

Manganese(III) acetate, Mn(OAc)₃, is a versatile one-electron oxidizing agent that has been effectively employed in the synthesis of furanone derivatives through aerobic oxidation. This methodology often proceeds via the formation of a manganese(III)-enolate complex, which then undergoes oxidation to generate a dicarbonyl radical. A notable example of this approach is the facile synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, a close analog of the target compound, from 2,4-pentanedione.

The reaction is typically carried out in a solvent system such as acetic acid (AcOH) and 2,2,2-trifluoroethanol (B45653) (TFE) at room temperature under a stream of dried air. The presence of oxygen is crucial for the reaction to proceed efficiently, indicating a Mn(III)-mediated aerobic oxidation mechanism. In the absence of air, the reaction is ineffective.

The proposed mechanism commences with a ligand-exchange reaction between 2,4-pentanedione (in its enol form, Hacac) and Mn(OAc)₃ to form a manganese(III)-enolate complex. A one-electron oxidation of this complex generates a 1,3-dicarbonyl radical. This radical can then undergo a head-to-head coupling reaction. Subsequent intramolecular cyclization and further oxidation steps, facilitated by molecular oxygen, lead to the formation of the furanone product.

The reaction conditions, including the choice of manganese salt and solvent, can significantly influence the reaction's outcome and yield. For instance, the use of Mn(acac)₃ in an AcOH-TFE solvent mixture has been shown to produce the desired furanone in good yield.

Table 1: Selected Results for the Mn(OAc)₃-Mediated Aerobic Oxidation of 2,4-Pentanedione

| Entry | Manganese Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Mn(OAc)₃·2H₂O | AcOH | 23 | 24 | 35 |

| 2 | Mn(OAc)₃·2H₂O | AcOH-TFE | 23 | 24 | 42 |

| 3 | Mn(acac)₃ | AcOH | 23 | 12 | 38 |

| 4 | Mn(acac)₃ | AcOH-TFE | 23 | 12 | 44 |

Electrolytic Oxidation Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of furanones, avoiding the need for stoichiometric chemical oxidants. Anodic oxidation can be utilized to achieve the intramolecular cyclization of 1,3-dicarbonyl compounds to form the furanone ring system. While a direct electrolytic synthesis of this compound has not been extensively reported, the general principles of electrochemical dehydrogenative cyclization of β-diketones are applicable.

This process typically involves the selective activation of the acidic α-C–H bond of the 1,3-dicarbonyl moiety to generate a carbon-centered radical. This can be achieved through direct anodic oxidation or mediated by a catalyst. For instance, the use of a ferrocene (B1249389) catalyst (Cp₂Fe) in electrochemical oxidation has been shown to facilitate the intramolecular C(sp³)–H/C(sp²)–H cross-coupling of 1,3-dicarbonyl compounds.

The key steps in a potential electrolytic pathway for furanone synthesis from a suitable β-diketone precursor would involve:

Anodic Oxidation: The 1,3-dicarbonyl compound is oxidized at the anode to generate a radical cation.

Deprotonation: Loss of a proton from the α-carbon results in the formation of a neutral carbon-centered radical.

Intramolecular Cyclization: The radical attacks an internal double bond or another suitable functional group to form the five-membered furanone ring.

Further Oxidation and Rearrangement: The resulting cyclic intermediate may undergo further oxidation and rearrangement to yield the final furanone product.

The efficiency and selectivity of such reactions are highly dependent on the electrode material, solvent, supporting electrolyte, and the presence of any mediators. This approach represents a promising avenue for the environmentally friendly synthesis of furanone derivatives.

Multicomponent Reactions (MCRs) for Diversified Furanone Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and offers a straightforward route to a diverse range of furanone derivatives. nih.gov

A relevant example is the one-pot, three-component synthesis of highly functionalized furan derivatives from the reaction of arylglyoxals, acetylacetone (B45752) (a β-diketone), and phenols. nih.gov These reactions are often carried out in a suitable solvent like acetone, under reflux, and in the presence of a base such as triethylamine. nih.gov

The general mechanism for such a reaction involves the initial formation of a 1,4-diketone intermediate through the reaction of the arylglyoxal and acetylacetone. This is followed by a Paal-Knorr cyclization, which is the acid- or base-catalyzed dehydration of a 1,4-dicarbonyl compound to form a furan ring. The phenol (B47542) component is incorporated into the final product, leading to a diverse range of substituted furanones. This method's advantages include high yields, ease of workup, and the ability to generate a library of furanone derivatives by simply varying the starting materials. nih.gov

Table 2: Examples of Diversified Furanone Derivatives Synthesized via a Three-Component Reaction

| Entry | Arylglyoxal | Phenol | Product | Yield (%) |

| 1 | Phenylglyoxal | 2,6-Dimethylphenol | 1-(4-(3,5-Dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 85 |

| 2 | 4-Chlorophenylglyoxal | 2,6-Dimethylphenol | 1-(5-(4-Chlorophenyl)-4-(3,5-dimethylphenyl)-2-methylfuran-3-yl)ethan-1-one | 82 |

| 3 | 4-Methoxyphenylglyoxal | 2,6-Di-tert-butylphenol | 1-(4-(3,5-Di-tert-butylphenyl)-5-(4-methoxyphenyl)-2-methylfuran-3-yl)ethan-1-one | 78 |

Chemical Transformations and Reactivity of 3 Acetyl 4 Methyl 2h Furan 5 One and Its Derivatives

Functional Group Interconversions on the Furanone Scaffold

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. fiveable.meimperial.ac.uk These transformations are crucial for creating complex molecules from simpler starting materials. fiveable.me

Reduction Reactions of Carbonyl Moieties

The carbonyl groups present in 3-Acetyl-4-methyl-2H-furan-5-one and its derivatives are susceptible to reduction. The acetyl group at the C-3 position can be reduced to a hydroxyl group, yielding a secondary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the selectivity of the reduction, particularly in molecules with multiple reducible functional groups.

For instance, the reduction of the acetyl group leads to the formation of a 3-(1-hydroxyethyl)-4-methyl-2H-furan-5-one derivative. The general scheme for this reduction is presented below:

| Starting Material | Reducing Agent | Product |

| This compound | NaBH₄ or LiAlH₄ | 3-(1-hydroxyethyl)-4-methyl-2H-furan-5-one |

This reduction introduces a new chiral center into the molecule, leading to the potential for stereoisomers.

Oxidation Reactions of Furanone Analogs (e.g., Selenium Dioxide Oxidation)

Selenium dioxide (SeO₂) is a versatile oxidizing agent often used for the oxidation of the α-methylene group adjacent to a carbonyl group, resulting in a 1,2-dicarbonyl compound. chemicalbook.comadichemistry.com This reaction is known as the Riley oxidation. adichemistry.com In the context of furanone analogs, SeO₂ can be employed to oxidize the methyl group at the C-4 position, provided it is adjacent to a carbonyl or an activated double bond.

The oxidation of an α-methylene group adjacent to a carbonyl with SeO₂ proceeds through a mechanism that can involve an ene reaction followed by a d-nb.inforesearchgate.net-sigmatropic rearrangement. nih.gov This method is effective for converting ketones into α-diketones.

| Substrate | Reagent | Product Type |

| Ketone with α-methylene group | Selenium Dioxide (SeO₂) | 1,2-Dicarbonyl compound |

The application of this reaction to furanone analogs can lead to the synthesis of highly functionalized derivatives with potential applications in various fields.

Derivatization of Hydroxyl Groups (e.g., Acetoxy-acetal, Methoxy-acetal Formation)

Hydroxyl groups, such as those introduced via reduction of carbonyl moieties, can be further derivatized to alter the molecule's properties or to protect the hydroxyl group during subsequent synthetic steps. nih.govresearchgate.net Common derivatization reactions include esterification and etherification. libretexts.org

Acetoxy-acetal formation: The hydroxyl group can be acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base to form an acetoxy derivative.

Methoxy-acetal formation: The hydroxyl group can be converted into a methoxy (B1213986) group through reaction with a methylating agent, such as methyl iodide, in the presence of a base like silver oxide.

These derivatization strategies are crucial for modifying the polarity and reactivity of the furanone derivatives. researchgate.net

| Functional Group | Reagent | Derivative |

| Hydroxyl (-OH) | Acetyl chloride / Acetic anhydride | Acetoxy (-OAc) |

| Hydroxyl (-OH) | Methyl iodide / Silver oxide | Methoxy (-OCH₃) |

Halogenation and Alkylation Strategies

Halogenation and alkylation reactions provide pathways to introduce further diversity into the furanone structure.

Halogenation: The furanone ring can undergo halogenation at various positions. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). unipi.it The position of halogenation is influenced by the existing substituents on the ring. In some cases, the methyl group at C-4 can be halogenated under radical conditions.

Alkylation: The furanone scaffold can be alkylated, although this often requires activation of the ring or the use of specific catalysts. For example, the C-4 position can be a site for the introduction of alkyl groups.

These reactions expand the range of accessible furanone derivatives, which is important for structure-activity relationship studies.

Reactions Involving the Furan (B31954) Ring System

The furan ring itself is a reactive entity and can undergo a variety of transformations, particularly oxidative reactions that can lead to ring opening or rearrangement.

Oxidative Transformations of the Furan Ring

The furan ring is susceptible to oxidative cleavage, which can be a useful synthetic strategy for accessing 1,4-dicarbonyl compounds. organicreactions.org Oxidative dearomatization of furans can lead to the formation of various oxygenated products. researchgate.net The specific products formed depend on the oxidant used and the reaction conditions.

For example, the oxidation of furans can proceed through the formation of an endoperoxide intermediate, which can then rearrange to yield different products. researchgate.net In some cases, complete oxidative degradation of the furan ring can occur, leading to smaller carboxylic acids. organicreactions.org

The vapor-phase catalytic oxidation of furan and its derivatives often yields maleic acid as the main product. researchgate.net However, in the liquid phase, the mechanism of oxidation can be different. researchgate.net

| Furan Derivative | Oxidation Condition | Major Product(s) |

| Furan | Vapor-phase catalytic oxidation (e.g., V₂O₅ catalyst) | Maleic acid |

| Substituted Furans | Various oxidizing agents | Ring-opened products (e.g., 1,4-dicarbonyls), rearranged heterocycles |

These oxidative transformations highlight the utility of the furan ring as a latent dicarbonyl functionality in organic synthesis.

Endoperoxide and Dioxirane Intermediate Formation

The ozonolysis of furan and its derivatives is known to proceed through the formation of highly reactive intermediates. In the case of this compound, the reaction with ozone is expected to initially form a primary ozonide across the double bond of the furanone ring. This primary ozonide is unstable and rapidly rearranges to form a Criegee intermediate. rsc.org This intermediate can then cyclize to form a more stable secondary ozonide or isomerize to a dioxirane. The presence of the acetyl and methyl substituents influences the stability and subsequent reaction pathways of these intermediates. rsc.org

The formation of endoperoxides is another potential pathway, particularly under photochemical oxidation conditions in the presence of a sensitizer. This would involve the [4+2] cycloaddition of singlet oxygen across the furan ring, leading to an endoperoxide. This bicyclic intermediate can then undergo further transformations.

Anomalous Ozonolysis and Intramolecular Baeyer-Villiger Rearrangements

The ozonolysis of substituted furans can sometimes lead to "anomalous" products, deviating from the expected cleavage of the double bond. researchgate.net For this compound, the Criegee intermediate formed during ozonolysis could potentially undergo an intramolecular Baeyer-Villiger-type rearrangement. adichemistry.comorganic-chemistry.org This rearrangement is facilitated by the presence of the adjacent acetyl carbonyl group.

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters using peroxy acids. wikipedia.org In an intramolecular context following ozonolysis, the oxygen-rich Criegee intermediate could rearrange, leading to the insertion of an oxygen atom adjacent to one of the carbonyl groups. The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of this rearrangement. adichemistry.com

Table 1: Plausible Products from Anomalous Ozonolysis and Intramolecular Baeyer-Villiger Rearrangement of this compound

| Starting Material | Intermediate | Rearrangement Type | Plausible Product(s) |

| This compound | Criegee Intermediate | Intramolecular Baeyer-Villiger | Anhydride and ester derivatives |

Note: This table is illustrative and based on the known reactivity of similar compounds.

Ring-Opening and Ring-Contraction Mechanisms

The furanone ring in this compound can undergo ring-opening reactions under various conditions. Basic or acidic hydrolysis can lead to the cleavage of the lactone ring, forming a γ-keto acid derivative. mdpi.comnih.gov Nucleophilic attack at the carbonyl carbon of the lactone is a key step in this process.

Ring-contraction reactions, while less common for simple furanones, can be envisaged under specific photochemical or thermal conditions. Such rearrangements often proceed through highly strained intermediates and can be influenced by the substituents on the ring.

Isomerization Pathways (e.g., Dewar Furan Rearrangements)

Photochemical irradiation of furans can lead to isomerization to their corresponding Dewar isomers, which are bicyclic valence isomers. While there is no specific literature on the Dewar furan rearrangement of this compound, the general mechanism involves a [2+2] photocycloaddition. The resulting Dewar furan would be a highly strained oxabicyclo[2.1.0]pentane derivative. These isomers are typically thermally unstable and can revert to the original furan or undergo further rearrangements.

Synthesis of Diverse Heterocyclic Systems from Furanone Precursors

The rich functionality of this compound makes it a potentially valuable building block for the synthesis of more complex heterocyclic systems. The carbonyl groups and the reactive furanone ring can participate in condensation and cyclization reactions.

Formation of Thiazole (B1198619) and Thiadiazine Scaffolds

The 1,3-dicarbonyl-like nature of the acetylfuranone can be exploited for the synthesis of thiazoles. Reaction with a sulfur source, such as Lawesson's reagent, could convert one or both of the carbonyl oxygens to sulfur. The resulting thioketone can then react with an appropriate amine-containing reagent to form a thiazole ring. For instance, reaction with an α-haloketone followed by cyclization with ammonia (B1221849) or a primary amine is a common route to substituted thiazoles.

Alternatively, the reaction of the dicarbonyl compound with thiourea (B124793) could directly lead to an aminothiazole derivative. researchgate.net Thiadiazines can be synthesized from dicarbonyl compounds by reaction with thiocarbohydrazide (B147625) or related reagents.

Table 2: Proposed Reaction Scheme for Thiazole Synthesis

| Furanone Derivative | Reagent | Intermediate | Heterocyclic Product |

| This compound | Thiourea | Thio-intermediate | Aminothiazole derivative |

Note: This table outlines a plausible synthetic route.

Generation of Pyrazoles and Pyrimidinones

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established transformation. The reaction of this compound with hydrazine (B178648) or its derivatives would be expected to yield a pyrazole (B372694) fused to or substituted with the furanone-derived backbone. nih.govekb.eg The reaction proceeds via condensation to form a hydrazone, which then undergoes intramolecular cyclization.

Pyrimidinone synthesis can be achieved by reacting the dicarbonyl moiety with urea (B33335) or guanidine. researchgate.net The initial condensation would form an intermediate that can then cyclize to the six-membered pyrimidinone ring. The specific reaction conditions would determine the final structure and yield of the product.

Table 3: Proposed Synthesis of Pyrazoles and Pyrimidinones

| Starting Material | Reagent | Expected Heterocycle |

| This compound | Hydrazine hydrate | Pyrazole derivative |

| This compound | Phenylhydrazine | N-Phenylpyrazole derivative |

| This compound | Guanidine | Aminopyrimidinone derivative |

Note: This table presents potential synthetic applications based on the reactivity of dicarbonyl compounds.

Advanced Spectroscopic Characterization and Computational Studies of 3 Acetyl 4 Methyl 2h Furan 5 One

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the precise molecular structure of 3-Acetyl-4-methyl-2H-furan-5-one, offering insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

For this compound, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The methyl group at the C4 position and the acetyl group's methyl protons would likely appear as sharp singlets in the upfield region. The proton at the C2 position, being adjacent to an oxygen atom within the furanone ring, would resonate at a specific chemical shift.

The ¹³C-NMR spectrum provides information on the carbon skeleton. Key resonances would include those for the two carbonyl carbons (one in the furanone ring and one in the acetyl group), which would appear significantly downfield. Signals for the olefinic carbons of the double bond within the ring, the sp³-hybridized carbon at the C2 position, and the two methyl carbons would also be observed at characteristic chemical shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY spectra would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms, confirming the assignments made from 1D NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: This table is illustrative and not based on reported experimental data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~4.5 - 5.0 | ~70 - 80 |

| C3 | - | ~110 - 120 |

| C4 | - | ~160 - 170 |

| C5 (C=O) | - | ~170 - 180 |

| C4-CH₃ | ~1.8 - 2.2 | ~10 - 15 |

| C3-C=O | - | ~190 - 200 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. The lactone (cyclic ester) carbonyl group in the furanone ring and the ketone carbonyl of the acetyl group would exhibit intense peaks in the region of 1700-1800 cm⁻¹ and 1680-1720 cm⁻¹, respectively. The C=C double bond stretching within the furanone ring would also give rise to a characteristic absorption band around 1600-1650 cm⁻¹. Other notable vibrations would include C-H stretching of the methyl groups and the C-O stretching of the lactone.

Table 2: Expected IR Absorption Frequencies for this compound (Note: This table is illustrative and not based on reported experimental data)

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch (Lactone) | 1700 - 1800 |

| C=O Stretch (Ketone) | 1680 - 1720 |

| C=C Stretch (Ring) | 1600 - 1650 |

| C-H Stretch (sp³) | 2850 - 3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₈O₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. Fragmentation patterns observed in the mass spectrum would offer further structural information. Common fragmentation pathways would likely involve the loss of the acetyl group or other small neutral molecules, providing evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system in this compound, which includes the C=C double bond and the two carbonyl groups, is expected to give rise to characteristic electronic absorptions. Typically, π → π* transitions of the conjugated system would result in strong absorption bands in the UV region. The n → π* transitions associated with the lone pairs of the oxygen atoms in the carbonyl groups would appear as weaker absorption bands at longer wavelengths mdpi.com. The position of the absorption maximum (λmax) can be influenced by the solvent used for the analysis.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planar or near-planar geometry of the furanone ring and determine the orientation of the acetyl and methyl substituents relative to the ring. Such an analysis would provide unequivocal proof of the compound's structure in the solid state.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful complement to experimental spectroscopic techniques. Methods like Density Functional Theory (DFT) can be used to predict the molecular geometry and spectroscopic properties of this compound.

Theoretical calculations can provide optimized molecular structures, which can be compared with experimental data if available. Furthermore, computational models can predict ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transition energies. These theoretical predictions can aid in the interpretation and assignment of experimental spectra. Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity and electronic properties. Theoretical studies on related furan (B31954) derivatives have demonstrated good agreement between calculated and experimental spectroscopic data.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of scientific databases and published literature reveals a significant gap in the computational characterization of the chemical compound this compound. Despite the importance of furanone derivatives in various fields, including pharmacology and materials science, detailed theoretical studies on this specific molecule are not publicly available. Consequently, the advanced spectroscopic and computational data required to construct a detailed analysis of its electronic and structural properties could not be located.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides critical insights into molecular behavior. Such studies typically involve geometry optimization to determine the most stable three-dimensional structure of a molecule. Following this, a range of electronic properties can be calculated to predict the molecule's reactivity and spectroscopic behavior.

Key areas of computational investigation that are currently unavailable for this compound include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. Global descriptors, derived from these energies, further quantify properties like chemical hardness, softness, and electrophilicity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule's surface. It is invaluable for identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, thereby predicting intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and bonding within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions.

Prediction of Spectroscopic Parameters: DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). Comparing these theoretical predictions with experimental data is essential for confirming molecular structures and understanding their spectroscopic signatures.

Thermodynamic and Kinetic Studies: The study of reaction pathways, including potential tautomeric forms, is critical for understanding a compound's stability and reaction mechanisms. Furanones, for instance, can sometimes exhibit keto-enol tautomerism. nih.govmdpi.com Calculating the energy barriers between different tautomers provides insight into their relative stability and the kinetics of their interconversion.

While general principles of these computational methods are well-established and have been applied to numerous related furan and furanone derivatives, specific data tables, detailed research findings, and calculated parameters for this compound are absent from the reviewed literature. The execution of such a comprehensive computational study would require dedicated research using specialized software and theoretical chemistry expertise. Without access to a primary study on this compound, a scientifically accurate and detailed article as requested cannot be generated.

Thermodynamic and Kinetic Studies of Reaction Pathways

Reaction Rate Predictions via Transition State Theory (TST)

Transition State Theory (TST) serves as a fundamental framework in chemical kinetics for calculating the rates of elementary chemical reactions. wikipedia.org The theory postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which represents a saddle point on the potential energy surface. wikipedia.org The rate of the reaction is then determined by the rate at which these transition state complexes proceed to form products. wikipedia.org For a molecule like this compound, TST, often coupled with computational chemistry methods such as Density Functional Theory (DFT), allows for the prediction of reaction rates for various transformations, such as atmospheric oxidation or combustion.

Theoretical studies on furan and its derivatives reacting with hydroxyl radicals (•OH) provide a model for understanding the potential reaction pathways of this compound. These reactions typically proceed through two main channels: hydrogen abstraction from the methyl or ring positions, and •OH addition to the furan ring. nih.govresearchgate.net Computational methods are employed to locate the transition state structures for each pathway and calculate the associated energy barriers. researchgate.net

The table below presents experimentally determined and computationally predicted rate coefficients for reactions of various furan derivatives, illustrating the kinetic data that can be obtained and predicted using TST and related theories.

| Reactant | Reaction with | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|---|---|

| Furan | NO₃ | 298 | (1.49 ± 0.23) × 10⁻¹² | Experimental dntb.gov.uaresearchgate.net |

| 2-Methylfuran | NO₃ | 298 | (2.26 ± 0.52) × 10⁻¹¹ | Experimental dntb.gov.uaresearchgate.net |

| 2,5-Dimethylfuran | NO₃ | 298 | (1.02 ± 0.31) × 10⁻¹⁰ | Experimental dntb.gov.uaresearchgate.net |

| 5-Methyl-2(3H)-furanone (α-Angelicalactone) | NO₃ | 298 | (3.01 ± 0.45) × 10⁻¹² | Experimental dntb.gov.uaresearchgate.net |

| 2-Acetylfuran | OH | 300-1500 | Pressure-dependent | Theoretical (TST/RRKM) researchgate.net |

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change in response to the intensity of incident light. Organic molecules have garnered significant interest for NLO applications due to their large optical nonlinearities, fast response times, and the ability to tailor their molecular structure for specific properties. nih.gov The NLO response in organic compounds often arises from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system.

In this compound, the acetyl group (-COCH₃) acts as an electron-withdrawing (acceptor) group, while the furanone ring with its oxygen heteroatom and methyl group can serve as the donor and part of the π-conjugated bridge. This donor-π-acceptor architecture is a prerequisite for second-order NLO activity.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. bohrium.com Key parameters that quantify NLO response include the linear polarizability (⟨α⟩), the first hyperpolarizability (β), and the second hyperpolarizability (⟨γ⟩). nih.gov The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for second-order NLO applications, such as frequency doubling.

A crucial factor influencing NLO properties is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov A smaller HOMO-LUMO energy gap generally indicates easier electron excitation and a larger NLO response. irjweb.com Time-dependent DFT (TD-DFT) calculations are used to determine the absorption wavelengths (λmax) and oscillator strengths, which are related to the electronic transitions that contribute to the NLO effect. nih.gov

The following table presents computationally derived electronic and NLO properties for representative organic molecules, demonstrating the type of data used to evaluate potential NLO materials.

| Molecule/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β) (esu) | Computational Method |

|---|---|---|---|---|---|

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | Not Reported | DFT/B3LYP/6-311G irjweb.com |

| 2-acetyl-5-methylfuran | -6.72 | -2.01 | 4.71 | Not Reported | DFT/6–311++G(d, p) researchgate.net |

| Designed NFA (MSTD7) | Not Reported | Not Reported | 1.96 | 13.44 × 10⁻²⁷ | DFT/M06/6-31G(d,p) nih.gov |

| Schiff Base | -0.26751 | -0.18094 | 0.08657 | Not Reported | DFT nih.gov |

*NFA: Non-Fullerene Acceptor

Mechanistic Insights into Biological Activities of Furanone Derivatives

Antimicrobial Mechanisms of Action

Furanone derivatives exhibit robust activity against a wide range of microorganisms, including bacteria and fungi. Their mechanisms of action are multifaceted, often involving the disruption of essential cellular processes from communication to structural integrity.

Mechanisms of Antibacterial Activity (e.g., against Staphylococcus spp., Helicobacter pylori)

The antibacterial action of furanone derivatives against Gram-positive bacteria like Staphylococcus aureus is particularly noteworthy. Studies on the furanone derivative F105, which contains chlorinated 2(5H)-furanone, sulfone, and L-menthol moieties, have revealed a distinct mechanism. This compound rapidly penetrates Gram-positive bacteria and induces the formation of reactive oxygen species (ROS) nih.gov. Concurrently, F105 interacts non-specifically with a variety of cellular proteins, including those responsible for managing ROS. This dual action impairs the cell's anti-ROS defenses, leading to significant oxidative stress and cell death nih.gov. F105 has been shown to exhibit biocidal properties against both planktonic and biofilm-embedded S. aureus scialert.net.

While the direct antibacterial mechanisms of furanone derivatives against Helicobacter pylori are not as extensively documented, the actions of other nitro-containing heterocyclic compounds may offer insights. For instance, Furazolidone, which also possesses a heterocyclic structure, functions by producing nitro anion radicals that destroy the helical structure of bacterial DNA researchgate.net. Other natural compounds, such as flavonoids, combat H. pylori through mechanisms that include disrupting the bacterial membrane, inhibiting key virulence factors like urease, and increasing intracellular hydrogen peroxide levels nih.gov. These strategies represent potential, though not yet confirmed, modes of action for furanone derivatives against this pathogen.

Mechanisms of Antifungal Activity (e.g., against Candida albicans)

Furanone derivatives have shown significant promise in combating fungal pathogens like Candida albicans, often by enhancing the efficacy of existing antifungal drugs. The mechanism of action for antifungals such as fluconazole (B54011) and terbinafine (B446) involves the disruption of the ergosterol (B1671047) synthesis pathway, a critical component of the fungal cytoplasmic membrane nih.gov. Certain 2(5H)-furanone derivatives can potentiate the activity of these drugs, increasing the susceptibility of even drug-resistant C. albicans strains nih.govdocumentsdelivered.com. By likely aiding in the disruption of the plasma membrane, these furanones render the fungal cells more vulnerable to conventional treatments nih.gov.

Other potential antifungal mechanisms, observed in different classes of natural compounds, could also be relevant to furanone derivatives. For example, some flavonoids exert their antifungal effects by causing cell wall deformation through the inhibition of β-glucan and chitin (B13524) synthesis mdpi.com. Others can induce the intracellular accumulation of ROS, leading to mitochondrial dysfunction and apoptosis mdpi.com.

Antioxidant and Anti-inflammatory Properties at the Molecular Level

Beyond their antimicrobial effects, furanone derivatives possess notable antioxidant capabilities, enabling them to neutralize harmful free radicals and inhibit oxidative processes like lipid peroxidation.

Mechanisms of Superoxide (B77818) Anion Scavenging

Furanone derivatives can act as effective scavengers of free radicals, including the superoxide anion radical (O₂•⁻). The antioxidant activity of furan (B31954) compounds with a hydroxyl group is believed to occur predominantly through a hydrogen atom transfer (HAT) mechanism. In this process, the furanone derivative donates a hydrogen atom to the highly reactive free radical, neutralizing it and terminating the damaging radical chain reaction. The O-H bond dissociation energy of some p-hydroxy substituted furan compounds is comparable to that of vitamin E, a well-known potent antioxidant.

However, it is important to note that the antioxidant behavior can be complex. Some furanone compounds, such as 4-hydroxy-2,5-dimethyl-furan-3-one (furaneol), can exhibit pro-oxidant properties in the presence of transition metal ions like copper or iron nih.gov. In such scenarios, the furanone can reduce the metal ion (e.g., Cu²⁺ to Cu⁺), which then facilitates the generation of ROS, leading to potential cellular damage, including DNA strand breaks nih.gov.

Lipid Peroxidation Inhibition Mechanisms

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. Furanone derivatives can inhibit this process by acting as chain-breaking antioxidants researchgate.net.

The primary mechanism involves the donation of a hydrogen atom from the antioxidant furanone molecule to a lipid peroxyl radical (ROO•). This action neutralizes the radical and terminates the propagation stage of the lipid peroxidation chain reaction, preventing further damage to lipid molecules. Studies have shown that furanones such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) are effective inhibitors of lipid peroxidation nih.gov. Their efficacy can be greater than that of ascorbic acid in certain conditions, such as in the inhibition of cholesteryl ester hydroperoxide formation in plasma nih.gov.

Data Tables

Table 1: Mechanistic Insights into Antimicrobial Activities of Furanone Derivatives

| Biological Activity | Target Organism/Process | Specific Derivative Example | Proposed Molecular Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | F105 (a 2(5H)-furanone derivative) | Induction of Reactive Oxygen Species (ROS); Non-specific interaction with and damage to cellular proteins, impairing anti-ROS defenses nih.gov. |

| Antifungal | Candida albicans | 2(5H)-furanone derivatives | Potentiation of conventional antifungals (e.g., fluconazole) by disrupting the ergosterol synthesis pathway and compromising plasma membrane integrity nih.govdocumentsdelivered.com. |

| Biofilm Inhibition | Gram-negative bacteria (e.g., Pseudomonas aeruginosa) | Halogenated furanones | Quorum Sensing (QS) Inhibition: Competitively binds to LuxR-type receptors, displacing AHL signal molecules and promoting receptor degradation mdpi.com. |

| Biofilm Inhibition | Gram-positive bacteria (e.g., Staphylococcus spp., Bacillus subtilis) | Brominated and sulfur-containing 2(5H)-furanones | QS Inhibition: Inactivation of the LuxS enzyme (involved in AI-2 synthesis); Repression of the eps operon, inhibiting exopolysaccharide (EPS) matrix formation nih.gov. |

Table 2: Mechanistic Insights into Antioxidant Properties of Furanone Derivatives

| Biological Activity | Target Process | Specific Derivative Example | Proposed Molecular Mechanism |

|---|---|---|---|

| Superoxide Anion Scavenging | Free Radical Neutralization | p-hydroxy substituted furan derivatives | Hydrogen Atom Transfer (HAT): Donation of a hydrogen atom from the furanone's hydroxyl group to the superoxide radical, neutralizing it. |

| Lipid Peroxidation Inhibition | Oxidative Chain Reaction | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Chain-Breaking Antioxidant: Donation of a hydrogen atom to lipid peroxyl radicals (ROO•), terminating the oxidative chain reaction nih.gov. |

Modulation of Inflammatory Pathways (e.g., Cyclooxygenase-2 Activity)

Inflammation is a physiological defense mechanism that can become detrimental if unregulated, contributing to diseases like arthritis, cancer, and diabetes nih.gov. A key process in inflammation is the biosynthesis of pro-inflammatory mediators such as prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes nih.gov. Furanone derivatives have been identified as potent modulators of these inflammatory pathways, primarily through the inhibition of COX enzymes, particularly the inducible isoform, COX-2.

A series of 2,2-dimethyl-5-[4-(methylsulfonyl)phenyl]-4-phenyl-3(2H)furanones has been synthesized and evaluated for their ability to inhibit COX-2 nih.gov. The design of these compounds is often inspired by selective COX-2 inhibitors like celecoxib (B62257) mdpi.com. Studies on various novel furanone derivatives have demonstrated significant anti-inflammatory activity, which is examined through in vitro inhibition screening assays against COX enzymes nih.govresearchgate.net. The majority of these derivatives show notable activity, with some pyridazinone derivatives synthesized from furanones being identified as promising anti-inflammatory agents with dual COX-2 and 15-lipoxygenase (15-LOX) inhibition activities nih.govtandfonline.com.

The mechanism of action involves the furanone core acting as a scaffold that allows for specific interactions within the active site of the COX-2 enzyme. For instance, kuwanon A, a derivative containing a furan ring, has shown high COX-2 inhibitory activity (IC50 = 14 μM) and a selectivity index greater than 7.1, comparable to the known inhibitor celecoxib mdpi.com. Molecular docking simulations suggest that while some larger furanone derivatives cannot bind directly to the COX active site, they can effectively block the entrance to the site, interacting with key residues like Arg120 and Tyr355 mdpi.com. This blockade prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of prostaglandins.

Table 1: COX-2 Inhibitory Activity of Selected Furanone-Related Derivatives

| Compound | Target | IC50 Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Kuwanon A | COX-2 | 14 µM | >7.1 | mdpi.com |

| Celecoxib (Reference) | COX-2 | Not Specified | >6.3 | mdpi.com |

Protection against Ion-Induced Oxidative Modification of Membranes

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to significant cellular damage nih.govnih.gov. Lipid peroxidation is a primary manifestation of this damage, where free radicals attack lipids within cellular membranes, leading to a loss of membrane integrity and function mdpi.com. Furanone derivatives have demonstrated notable antioxidant properties, protecting membranes from such oxidative modification researchgate.net.

Compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone have shown potent antioxidative effects against lipid peroxidation documentsdelivered.com. Their efficacy is superior to that of ascorbic acid in certain models, particularly in inhibiting the formation of cholesteryl ester hydroperoxides in plasma documentsdelivered.com. The protective mechanism is often attributed to their ability to act as radical scavengers. For example, 2-(p-hydroxy phenyl styryl)-furan exhibits good antioxidant properties by quenching DPPH radicals, a process that occurs predominantly through a hydrogen atom transfer mechanism researchgate.net.

Studies on furan have shown that its exposure can significantly increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation, as well as ROS like hydroxyl radicals (OH•) and hydrogen peroxide (H2O2) in cells nih.gov. Furanone derivatives counteract this by bolstering the antioxidant defense system. The antioxidant activity is influenced by the specific substituents on the furan ring; for instance, a p-hydroxy substituted furan compound has a bond dissociation energy comparable to that of vitamin E, a well-known antioxidant researchgate.net. This chemical property allows these furanone derivatives to readily donate a hydrogen atom to neutralize peroxyl radicals, thereby terminating the lipid peroxidation chain reaction and protecting the cell membrane from oxidative damage mdpi.com.

Enzymatic Inhibition Studies and Targeted Molecular Interactions

The therapeutic potential of furanone derivatives is further highlighted by their ability to specifically inhibit various enzymes implicated in metabolic and neurodegenerative diseases.

Alpha-Glucosidase Inhibition Mechanisms and Kinetics

Alpha-glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose nih.govnih.gov. Inhibiting this enzyme can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels, which is a critical strategy in managing type 2 diabetes nih.govscielo.br. Numerous furanone derivatives have been identified as potent α-glucosidase inhibitors, often exhibiting greater potency than the standard drug, acarbose (B1664774) nih.gov.

A study of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety showed IC50 values ranging from 0.645 to 94.033 μM, significantly more potent than acarbose (IC50 = 452.243 µM) nih.gov. Kinetic studies are crucial for elucidating the mechanism of inhibition. For instance, Lineweaver-Burk and Dixon plots have been used to determine the inhibition type for various derivatives nih.gov. These analyses have revealed that furanone derivatives can act as competitive, non-competitive, or mixed-type inhibitors scielo.brnih.govfrontiersin.org.

Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. Compound III-10, a furan derivative, was found to be a competitive inhibitor with a Ki value of 2.04 µM nih.gov.

Non-competitive inhibitors bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking substrate binding. Compound III-24 was identified as a noncompetitive inhibitor with a Ki of 0.44 µM nih.gov.

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition is characterized by a decrease in the maximal reaction velocity (Vmax) and a change in the Michaelis constant (Km) nih.gov.

Molecular docking studies provide further insight, showing that these inhibitors can bind tightly to amino acid residues within the active pocket of α-glucosidase through interactions like hydrogen bonds and π-π stacking frontiersin.org.

Table 2: α-Glucosidase Inhibitory Activity and Kinetics of Furanone Derivatives

| Compound | IC50 Value (µM) | Inhibition Type | Ki Value (µM) | Reference |

|---|---|---|---|---|

| Derivative III-10 | 4.120 | Competitive | 2.04 | nih.gov |

| Derivative III-24 | 0.645 | Noncompetitive | 0.44 | nih.gov |

| Benzofuran 2g | 0.56 | Not Specified | Not Specified | nih.gov |

| Benzofuran 2h | 0.78 | Mixed-type | Not Specified | nih.gov |

| Acarbose (Reference) | 452.243 | Competitive | Not Specified | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Mechanisms

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity mdpi.comresearchgate.netnih.gov. Inhibition of PTP1B enhances insulin sensitivity nih.gov. Furan-containing compounds, such as 2-arylbenzofurans and furan-chalcones, have been investigated as PTP1B inhibitors mdpi.comresearchgate.net.

These compounds inhibit PTP1B in a dose-dependent manner, with IC50 values ranging from the low micromolar to sub-micromolar range mdpi.comresearchgate.net. For example, the 2-arylbenzofuran analog MD2 showed strong activity with an IC50 of 3.11 µM mdpi.com. The mechanism of inhibition can be either competitive, targeting the highly conserved catalytic site, or allosteric (non-competitive), targeting less conserved sites on the enzyme nih.govnih.gov. Allosteric inhibitors are often preferred as they can offer greater selectivity over other related phosphatases nih.govsemanticscholar.org.

Molecular dynamics simulations and docking studies have provided detailed insights into the inhibitory mechanism. Allosteric inhibitors can bind to a site near the C-terminal region of PTP1B, formed by helices α3, α6, and α7 nih.gov. This binding induces conformational changes that restrict the movement of the catalytically crucial WPD loop, locking it in an open, inactive state nih.gov. This prevents the enzyme from dephosphorylating its substrates, such as the insulin receptor, thereby potentiating the insulin signal nih.govdigitellinc.com. Kinetic analyses, including Lineweaver-Burk and Dixon plots, confirm these mechanisms, with non-competitive and mixed-type inhibition patterns being characteristic of allosteric binders nih.govmdpi.comnih.gov.

Beta-Secretase Inhibition

Beta-secretase (BACE1) is an aspartic protease that plays a critical role in the initial step of the pathway that produces amyloid-β peptide (Aβ) nih.govtaylorfrancis.com. The accumulation and deposition of Aβ in the brain is a central event in the pathology of Alzheimer's disease. Therefore, inhibiting BACE1 is a primary therapeutic strategy for treating this neurodegenerative disorder nih.gov.

Various natural and synthetic compounds, including derivatives with heterocyclic scaffolds like furan, have been explored as BACE1 inhibitors taylorfrancis.commdpi.comnih.gov. These inhibitors can be broadly classified as peptidomimetic or non-peptidic taylorfrancis.com. Melatonin derivatives, for example, have shown potent BACE1 inhibitory activity, with inhibition values exceeding 75% at a concentration of 5 µM mdpi.com.

Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors. They can interact with key residues in the BACE1 active site, including the catalytic dyad (Asp32 and Asp215) and the flexible "flap" region that covers the active site mdpi.com. Some inhibitors bind to the catalytic amino acids and the flap region, while others may interact with allosteric residues like Thr232 mdpi.com. Additional π-π interactions with residues such as Tyr71 can further enhance the binding affinity between the inhibitor and the enzyme, leading to more potent inhibition of Aβ production mdpi.com.

H+, K+-ATPase Activity Modulation

The gastric H+, K+-ATPase, or proton pump, is the enzyme responsible for the final step of acid secretion in the stomach koreascience.kr. It is a primary target for treating acid-related gastrointestinal disorders koreascience.krnih.gov. Furo[3,2-h]quinoline derivatives have been synthesized and investigated as gastric H+, K+-ATPase inhibitors koreascience.kr. While these are not simple furanones, the furan moiety is an integral part of their structure.

The inhibitory activity of these compounds is influenced by their chemical structure. For instance, oxycyclization at the 7 and 8-positions of the quinoline (B57606) ring was found to potentiate the inhibitory activity koreascience.kr. In contrast to proton pump inhibitors like omeprazole, which act irreversibly, there is significant interest in developing reversible H+, K+-ATPase inhibitors to avoid potential side effects associated with long-term, profound acid suppression koreascience.kr. Dihydropyrazole derivatives have also been identified as selective, reversible inhibitors of this enzyme nih.gov. The mechanism of these furan-containing and other heterocyclic derivatives involves direct interaction with the enzyme, leading to a concentration-dependent inhibition of its ATPase activity and, consequently, a reduction in proton transport and gastric acid secretion koreascience.krnih.gov.

Kinase, Topoisomerase I, and MDM2-p53 Interaction Inhibition

Furanone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of crucial cellular targets involved in cancer progression.

Kinase Inhibition: The furanone core structure has been identified as a promising framework for the development of kinase inhibitors. Certain derivatives have shown potent inhibitory effects on specific kinases that are often dysregulated in cancer. For instance, some furanone analogs have been found to target cell division cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation. The inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells. The α,β-unsaturated lactone moiety present in the furanone ring is often crucial for interacting with the kinase active site.

Topoisomerase I Inhibition: Topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition can lead to DNA damage and cell death, making it an important target for anticancer drugs. Some novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been synthesized and shown to act as topoisomerase I inhibitors researchgate.net. These compounds can stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand breaks. The presence of an exocyclic double bond on the furanone ring has been observed to enhance this inhibitory activity researchgate.net.

MDM2-p53 Interaction Inhibition: The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 activity. Furanone-based compounds have been investigated as inhibitors of this protein-protein interaction nih.govresearchgate.net. By binding to MDM2, these inhibitors can prevent the degradation of p53, thereby restoring its tumor-suppressive functions. The structural scaffold of these furanones allows them to mimic the key interactions of p53 with MDM2.

The following table summarizes the inhibitory activities of representative furanone derivatives against these targets.

| Compound Class | Target | Mechanism of Action |

| Furanone Analogs | Kinases (e.g., CDC7) | Competitive inhibition at the ATP-binding site, leading to cell cycle arrest. |

| Amidobenzylfuranones | Topoisomerase I | Stabilization of the topoisomerase I-DNA cleavage complex, inducing DNA damage. researchgate.net |

| Furanone Scaffolds | MDM2-p53 Interaction | Blocks the binding of p53 to MDM2, leading to p53 activation. nih.govresearchgate.net |

Molecular Docking and Structure-Activity Relationship (SAR) Studies for Receptor Binding

Molecular docking and SAR studies provide crucial insights into the binding modes and structural requirements for the biological activity of furanone derivatives.

Molecular Docking: Computational docking studies have been employed to predict and analyze the binding interactions of furanone derivatives with their biological targets. For kinase inhibition, docking models suggest that the furanone scaffold can fit into the ATP-binding pocket, with the acetyl and methyl groups of a compound like 3-Acetyl-4-methyl-2H-furan-5-one potentially forming key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. In the case of MDM2-p53 inhibition, docking studies have revealed that specific substitutions on the furanone ring are essential for mimicking the binding of p53's key amino acid residues (Phe19, Trp23, and Leu26) to the hydrophobic pockets of MDM2 nih.govresearchgate.net. For topoisomerase I, docking simulations indicate that furanone derivatives can intercalate into the DNA-enzyme complex, with substituents on the furanone ring influencing the stability of this interaction researchgate.net.

Structure-Activity Relationship (SAR): SAR studies have established key structural features of furanone derivatives that are critical for their inhibitory activities.

For Kinase Inhibition: The presence of an α,β-unsaturated carbonyl system is often a key feature for covalent or strong non-covalent interactions with cysteine residues in the kinase active site. The nature and position of substituents on the furanone ring significantly influence potency and selectivity.

For Topoisomerase I Inhibition: As previously mentioned, an exocyclic double bond on the furanone ring enhances activity researchgate.net. Additionally, the nature of the substituent at the 4-position of the furanone ring plays a significant role in the compound's ability to interact with both the enzyme and DNA researchgate.net.

For MDM2-p53 Interaction Inhibition: The SAR for furanone-based MDM2 inhibitors highlights the importance of specific lipophilic groups attached to the furanone core. These groups are designed to occupy the hydrophobic pockets of MDM2 that normally accommodate the side chains of p53's critical residues.

The table below outlines key SAR findings for furanone derivatives.

| Target | Key Structural Features for Activity |

| Kinases | α,β-unsaturated carbonyl; specific substituents for hydrophobic and hydrogen bonding interactions. |

| Topoisomerase I | Exocyclic double bond; appropriate substituents at the 4-position for enzyme-DNA complex stabilization. researchgate.net |

| MDM2 | Lipophilic substituents capable of fitting into the Phe19, Trp23, and Leu26 binding pockets of MDM2. nih.govresearchgate.net |

Mechanistic Basis of Differential Cellular Responses to Furanone Derivatives

The diverse biological activities of furanone derivatives translate into varied cellular responses, primarily dependent on the specific derivative and the cellular context. The anticancer effects of these compounds are often mediated through the induction of cell cycle arrest and apoptosis.

The inhibition of kinases by furanone derivatives can halt the cell cycle at different phases, depending on the specific kinase targeted. For example, inhibition of CDC7 kinase would likely lead to an S-phase arrest due to the disruption of DNA replication initiation.

Inhibition of topoisomerase I leads to the accumulation of DNA single-strand breaks, which, if not repaired, can be converted to double-strand breaks during DNA replication. This extensive DNA damage triggers apoptotic pathways. Similarly, the activation of p53 through the inhibition of the MDM2-p53 interaction can induce either cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.

The differential cellular responses can also be attributed to the varying expression levels of the target proteins in different cell types. For instance, cancer cells that overexpress MDM2 would be particularly sensitive to furanone-based inhibitors of the MDM2-p53 interaction.

The table below summarizes the cellular responses elicited by furanone derivatives.

| Mechanism of Action | Cellular Response |

| Kinase Inhibition | Cell cycle arrest (e.g., S-phase), apoptosis. |

| Topoisomerase I Inhibition | DNA damage, activation of apoptotic pathways. |

| MDM2-p53 Interaction Inhibition | p53 stabilization and activation, leading to cell cycle arrest or apoptosis. |

Environmental Fate and Atmospheric Chemistry of Furanone Analogs

Atmospheric Degradation Pathways of Furanoids

Furanoids are subject to various degradation pathways in the atmosphere, primarily initiated by reactions with highly reactive radical species. These reactions determine the atmospheric lifetime of these compounds and contribute to the formation of secondary pollutants.

Reactions with Hydroxyl (OH) Radicals, Nitrate (B79036) (NO3) Radicals, Ozone (O3), and Chlorine (Cl) Radicals

The atmospheric degradation of furanones is predominantly driven by reactions with hydroxyl (OH) radicals during the daytime and nitrate (NO3) radicals at night. Reactions with ozone (O3) and chlorine (Cl) atoms can also contribute to their removal, particularly in specific environments such as polluted marine or coastal areas for Cl atoms.

The rate coefficients for the reactions of several furanone analogs with these atmospheric oxidants have been determined in laboratory studies. For instance, the gas-phase reactions of dihydrofuran-3(2H)-one (oxolan-3-one) and dihydro-2-methyl-3(2H)-furanone with OH and Cl radicals have been studied at 298 K and atmospheric pressure. copernicus.org The rate coefficients for these reactions are summarized in the table below.

| Compound | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| Dihydrofuran-3(2H)-one | OH | (1.86 ± 0.29) x 10⁻¹¹ |

| Dihydro-2-methyl-3(2H)-furanone | OH | (2.64 ± 0.47) x 10⁻¹¹ |

| Dihydrofuran-3(2H)-one | Cl | (1.15 ± 0.28) x 10⁻¹⁰ |

| Dihydro-2-methyl-3(2H)-furanone | Cl | (1.34 ± 0.32) x 10⁻¹⁰ |

| Data sourced from Baptista et al. (2023) copernicus.org |